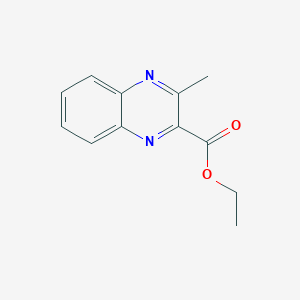

Ethyl 3-methylquinoxaline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methylquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-3-16-12(15)11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZHLIWGVQPMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2N=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343319 | |

| Record name | ethyl 3-methylquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3885-38-9 | |

| Record name | ethyl 3-methylquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methylquinoxaline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate

Abstract: The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, making it a cornerstone in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis of Ethyl 3-methylquinoxaline-2-carboxylate, a key intermediate for the development of advanced therapeutic agents. We delve into the foundational reaction mechanisms, present detailed, field-proven experimental protocols, and discuss the critical parameters that govern the reaction's success. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, or benzopyrazine, is a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural framework is not merely of academic interest; it is a recurring feature in a multitude of biologically active molecules. The unique electronic properties and the ability of the nitrogen atoms to form hydrogen bonds allow quinoxaline derivatives to interact with a wide array of biological targets.

Significance of Quinoxaline Derivatives

The versatility of the quinoxaline core has led to its incorporation into drugs with diverse therapeutic applications. These include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antiprotozoal agents.[1] Notably, quinoxaline derivatives have been identified as potent inhibitors in cancer cell signaling pathways and have shown promise in the development of treatments for multidrug-resistant tuberculosis.[2][3] The ability to readily functionalize the quinoxaline ring system allows for the fine-tuning of a compound's pharmacological profile, making it an attractive scaffold for lead optimization in drug development programs.

Profile of this compound: A Key Intermediate

This compound is a crucial building block in organic synthesis. Its ester and methyl functionalities provide reactive handles for further chemical modification, enabling the construction of more complex molecular architectures. This compound serves as a precursor for various bioactive molecules, including novel antimycobacterial agents and potential therapeutics targeting a range of diseases.[2][4] A robust and well-understood synthetic route to this intermediate is therefore of paramount importance for advancing research in these areas.

Theoretical Foundations: Reaction Mechanism and Principles

The synthesis of the quinoxaline core is most classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction, often referred to as the Hinsberg quinoxaline synthesis, is a reliable and versatile method for constructing the benzopyrazine ring system.[5][6]

Pathway Selection: A Two-Step Approach

While a direct one-pot condensation might seem ideal, a more controlled and consistently high-yielding approach involves a two-step pathway starting from readily available commercial reagents: o-phenylenediamine and ethyl pyruvate.

-

Step 1: Condensation-Cyclization: The reaction of o-phenylenediamine with ethyl pyruvate yields the stable intermediate, 3-methylquinoxalin-2(1H)-one.[7] This step efficiently forms the core heterocyclic structure.

-

Step 2: Functional Group Interconversion: The quinoxalinone intermediate is then converted to the target ester. This is typically achieved by first chlorinating the hydroxyl group with phosphorus oxychloride (POCl₃) to form 2-chloro-3-methylquinoxaline, followed by nucleophilic substitution with ethoxide.[7]

This staged approach allows for the purification of the intermediate, ensuring the final product's high purity and simplifying downstream characterization.

Step-by-Step Mechanistic Walkthrough

The initial formation of 3-methylquinoxalin-2(1H)-one proceeds through a well-established acid- or heat-catalyzed condensation-cyclization mechanism.

-

Nucleophilic Attack: One of the nucleophilic amino groups of o-phenylenediamine attacks the electrophilic keto-carbonyl of ethyl pyruvate.

-

Hemiaminal Formation: This attack forms a transient tetrahedral intermediate known as a hemiaminal.

-

Dehydration to Imine: The hemiaminal readily loses a molecule of water to form a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.

-

Ring Closure and Elimination: A second tetrahedral intermediate is formed, which subsequently collapses, eliminating a molecule of ethanol to yield the final, stable 3-methylquinoxalin-2(1H)-one.

Caption: Mechanism for the formation of 3-methylquinoxalin-2(1H)-one.

Synthetic Strategy and Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Overall Synthetic Workflow

The two-stage process ensures high purity and yield. The workflow begins with the synthesis of the quinoxalinone intermediate, which is isolated and then converted to the final product.

Caption: Workflow for the two-step synthesis of the target compound.

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one

This protocol is adapted from established literature procedures.[7]

-

Reagents and Materials:

-

o-Phenylenediamine

-

Ethyl pyruvate

-

n-Butanol (solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

-

-

Protocol:

-

Setup: In a 500 mL round-bottom flask, dissolve o-phenylenediamine (e.g., 0.10 mol) in n-butanol (300 mL), warming gently if necessary to achieve dissolution.

-

Addition: In a separate beaker, dissolve ethyl pyruvate (0.10 mol) in n-butanol (100 mL). Add this solution to the o-phenylenediamine solution with constant stirring.

-

Rationale: n-Butanol is chosen as the solvent due to its high boiling point, which facilitates the dehydration steps of the condensation reaction. Adding the pyruvate solution portion-wise helps to control the initial reaction rate.

-

-

Reaction: Heat the resulting mixture to reflux using a heating mantle and maintain reflux for approximately 90 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Crystals of 3-methylquinoxalin-2(1H)-one will precipitate out of the solution.

-

Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold n-butanol or ethanol to remove any residual impurities.

-

Drying: Dry the purified product in a vacuum oven to obtain 3-methylquinoxalin-2(1H)-one as a solid.

-

Step 2: Synthesis of this compound

-

Reagents and Materials:

-

3-methylquinoxalin-2(1H)-one (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

Sodium metal

-

Absolute Ethanol

-

Chloroform (or other suitable extraction solvent)

-

Separatory funnel

-

-

Protocol:

-

Chlorination: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend 3-methylquinoxalin-2(1H)-one (e.g., 0.10 mol) in phosphorus oxychloride (60 mL).

-

Rationale: POCl₃ serves as both the chlorinating agent and the solvent. It efficiently converts the hydroxyl group of the quinoxalinone into a good leaving group (chloride).

-

-

Reaction: Heat the mixture to reflux for 90 minutes. The solid will dissolve as it is converted to 2-chloro-3-methylquinoxaline.

-

Workup (Part 1): After cooling, carefully remove the excess POCl₃ under reduced pressure (distillation). Cautiously pour the residue onto crushed ice with vigorous stirring to quench the reaction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with chloroform. Combine the organic layers.

-

Preparation of Ethoxide: While the extraction is proceeding, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (e.g., 0.12 mol) in absolute ethanol (150 mL) under an inert atmosphere.

-

Esterification: Add the dried chloroform extract containing the 2-chloro-3-methylquinoxaline to the sodium ethoxide solution and reflux for 2-3 hours.

-

Rationale: The strongly nucleophilic ethoxide ion displaces the chloride at the C2 position via an SNAr (Nucleophilic Aromatic Substitution) mechanism to form the target ethyl ester.

-

-

Final Isolation and Purification: After the reaction, neutralize the mixture, remove the solvent under reduced pressure, and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

-

Data Analysis and Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Quantitative and Physical Data Summary

| Parameter | 3-methylquinoxalin-2(1H)-one | This compound | Reference |

| Molecular Formula | C₉H₈N₂O | C₁₂H₁₂N₂O₂ | - |

| Molecular Weight | 160.17 g/mol | 216.24 g/mol | [8] |

| Typical Yield | > 85% | > 70% (from intermediate) | [7] |

| Physical Form | Crystalline Solid | Solid | [9] |

| Melting Point | ~245 °C | 70 - 72 °C | [7][9] |

| CAS Number | 3298-95-1 | 3885-38-9 | [9] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum should confirm the presence of all expected protons, including the aromatic protons of the benzene ring, the singlet for the methyl group, and the quartet and triplet corresponding to the ethyl ester group.

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, the carbonyl carbon of the ester, the methyl carbon, and the carbons of the ethyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (216.24).[8]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ester group (around 1720-1740 cm⁻¹), C=N stretching of the pyrazine ring, and C-H stretching for the aromatic and aliphatic groups.

Applications in Drug Development

The synthesized this compound is not an end product but a valuable scaffold for further elaboration. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing access to a vast chemical space.[2] For instance, the related 3-methylquinoxaline-2-carboxylic acid is a known metabolite of the veterinary drug olaquindox and is used as a marker for its presence.[10][11] Derivatives of quinoxaline-2-carboxylic acids have demonstrated significant potential as antimycobacterial agents, highlighting the therapeutic relevance of this structural class.[2][4]

Conclusion

The two-step synthesis of this compound from o-phenylenediamine and ethyl pyruvate is a robust, reliable, and well-characterized method. It proceeds via the stable 3-methylquinoxalin-2(1H)-one intermediate, allowing for high control over the purity of the final product. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can efficiently produce this valuable intermediate, paving the way for the discovery and development of novel quinoxaline-based therapeutics.

References

- Time in Beirut, LB, LB. (n.d.). Google Search.

- Ali, G. Y. (n.d.).

- Lima, L. M., & Amaral, D. N. D. (2021). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Journal of the Brazilian Chemical Society.

- Asif, M. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.

- Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.).

- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.

- Moreno-Bautista, E., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.

- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.

- Shinde, P., et al. (2023). Recent advances in the transition-metal-free synthesis of quinoxalines.

- Tanimoto, H., et al. (2013). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles.

- Zakhary, A. W., et al. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. MDPI.

- Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. (n.d.). Semantic Scholar.

- Zarei, M., & Jarrahpour, A. (2011).

-

This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

- Kareem, A. M., et al. (n.d.). Organic Chemistry: Current Research Open Access. Longdom Publishing.

- Sharma, P., Rane, N., & Gurram, V. K. (2004). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.

- Vicente, E., et al. (2014).

- Kiseleva, E., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.

-

Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. [Link]

- Pereira, J. A., et al. (2015).

- ChemInform Abstract: Quinoxaline, Its Derivatives and Applications: A State of the Art Review. (2015).

- Cikán, M., et al. (2015). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)

- Brown, D. J. (2004). QUINOXALINES.

- Gómez-Caro, L. C., et al. (n.d.). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives....

- The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. (n.d.).

- What is Reaction of o-phenylenediamine with chloroacetic acid. (n.d.). LookChem.

- SYNTHESIS AND SYNTHESIS AND EVALUATION FOR EVALUATION FOR EVALUATION FOR ANTIMICROBIAL ANTIMICROBIAL ACTIVITY OF 2 ACTIVITY OF 2. (n.d.). IJRPC.

- Reaction Of O-phenylenediamine Research Articles - Page 1. (n.d.). R Discovery.

-

3-Methylquinoxaline-2-carboxylic acid | C10H8N2O2 | CID 6484678. (n.d.). PubChem. [Link]

- Sexton, W. A. (1942). 55.

- Jiang, H., et al. (2018). [Determination of 3-methylquinoxaline-2-carboxylic acid of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry]. PubMed.

- Ethyl 2-[methyl(phenyl)amino]-3-oxobutanoate | C13H17NO3 | CID 12450675. (n.d.). PubChem.

- Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. (n.d.).

- synthesis-characterization-and-antimicrobial-study-of-oxobutano

- Preparation of ethyl 2-ethyl-3-oxobutano

- Synthesis of Ethyl-2-benzyl-3-oxobutano

Sources

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound | 3885-38-9 [sigmaaldrich.com]

- 10. caymanchem.com [caymanchem.com]

- 11. [Determination of 3-methylquinoxaline-2-carboxylic acid of olaquindox marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of Ethyl 3-methylquinoxaline-2-carboxylate: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, serves as a versatile scaffold for the development of novel therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. Ethyl 3-methylquinoxaline-2-carboxylate, in particular, is a key intermediate in the synthesis of more complex and potent pharmaceutical compounds. This guide provides an in-depth exploration of the mechanism behind its formation and a practical overview of its synthesis.

The Core Mechanism: An Acid-Catalyzed Condensation Cascade

The most classical and widely employed method for the synthesis of quinoxalines is the acid-catalyzed condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, a reaction first reported by Hinsberg.[3][4] In the case of this compound, the reactants are o-phenylenediamine and ethyl 2-oxopropanoate (more commonly known as ethyl pyruvate), which is an α-ketoester.

The reaction proceeds through a series of well-defined steps, initiated by the activation of one of the carbonyl groups of ethyl pyruvate by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The proposed step-by-step mechanism is as follows:

-

Protonation of the Ketone Carbonyl: The reaction is typically initiated by the protonation of the more reactive ketone carbonyl group of ethyl pyruvate by an acid catalyst (H⁺). This increases the electrophilicity of the ketone carbon.

-

First Nucleophilic Attack: One of the amino groups of o-phenylenediamine, acting as a nucleophile, attacks the protonated ketone carbonyl carbon. This results in the formation of a hemiaminal intermediate.

-

Dehydration to Form an Imine: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a protonated imine (Schiff base) intermediate.

-

Second Nucleophilic Attack and Cyclization: The second amino group of the o-phenylenediamine derivative then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a five-membered ring intermediate.

-

Proton Transfer and Elimination of Ethanol: A proton transfer is followed by the elimination of an ethanol molecule from the tetrahedral intermediate, leading to the formation of a dihydroquinoxalinone intermediate.

-

Tautomerization and Aromatization: The dihydroquinoxalinone intermediate then undergoes tautomerization and a final dehydration step to yield the stable, aromatic quinoxaline ring system of this compound.

Below is a visual representation of the proposed reaction mechanism:

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 3. mtieat.org [mtieat.org]

- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-methylquinoxaline-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-methylquinoxaline-2-carboxylate (CAS No: 3885-38-9), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and providing detailed spectral interpretations, this guide serves as a practical reference for the unambiguous structural confirmation of this quinoxaline derivative.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have made them a focal point of significant research in drug discovery. This compound is a crucial intermediate in the synthesis of more complex quinoxaline-based compounds.[1]

Accurate and comprehensive structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR and MS are indispensable tools for confirming molecular structures. This guide presents a detailed analysis of the ¹H NMR, ¹³C NMR, and MS data for this compound, grounding the interpretation in fundamental principles and authoritative data.

Molecular Structure and Atom Numbering

The structural integrity of any spectroscopic assignment relies on a clear and consistent atom numbering system. The structure of this compound, with the numbering convention used throughout this guide, is presented below.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this analysis, Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen as the solvent, as it can dissolve a wide range of compounds and its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) are well-documented and typically do not interfere with the signals of the analyte.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Instrument: Bruker AV400 Spectrometer

-

Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: Room Temperature

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.20 | Doublet (d) | 8.3 | 1H | H-8 |

| 8.07 | Doublet (d) | 8.2 | 1H | H-5 |

| 7.86-7.76 | Multiplet (m) | - | 2H | H-6, H-7 |

| 4.57 | Quartet (q) | 7.1 | 2H | -OCH₂CH₃ |

| 2.85 (implied) | Singlet (s) | - | 3H | 3-CH₃ |

| 1.51 | Triplet (t) | 7.1 | 3H | -OCH₂CH₃ |

Note: The singlet for the 3-CH₃ group is often reported around 2.85 ppm in DMSO-d₆ and is a key identifier.

Spectral Interpretation: The aromatic region of the spectrum (7.76-8.20 ppm) shows signals for the four protons on the benzene ring portion of the quinoxaline core.[2]

-

H-5 and H-8: The protons at positions 5 and 8 are deshielded due to the anisotropic effect of the adjacent heterocyclic ring and appear as doublets at 8.07 and 8.20 ppm, respectively. Their downfield shift is characteristic of protons peri to the nitrogen atoms.

-

H-6 and H-7: The protons at positions 6 and 7 are more shielded relative to H-5 and H-8 and appear as a complex multiplet between 7.76 and 7.86 ppm.

-

Ethyl Group: The ethyl ester group gives rise to two characteristic signals. The methylene protons (-OCH₂CH₃) appear as a quartet at 4.57 ppm due to coupling with the three methyl protons. The methyl protons (-OCH₂CH₃) appear as a triplet at 1.51 ppm due to coupling with the two methylene protons. The coupling constant of 7.1 Hz is typical for free-rotating ethyl groups.[2]

-

Methyl Group: The methyl group at position 3 of the quinoxaline ring is expected to appear as a sharp singlet, typically observed around 2.85 ppm in DMSO-d₆. This signal is crucial for confirming the presence of the methyl substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol:

-

Instrument: Bruker Spectrometer

-

Frequency: 100 MHz

-

Solvent: DMSO-d₆

-

Standard: TMS at 0.00 ppm

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.64 | C=O (Ester) |

| 152.76 | C-3 |

| 144.50 | C-2 |

| 142.37 | C-8a |

| 139.93 | C-4a |

| 131.82 | C-7 |

| 129.83 | C-6 |

| 128.38 | C-5 or C-8 |

| 62.47 | -OCH₂CH₃ |

| 23.64 | 3-CH₃ |

| 14.25 | -OCH₂CH₃ |

Source: Data adapted from scientific literature.[2]

Spectral Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing at 165.64 ppm.[2]

-

Quinoxaline Carbons: The carbons of the quinoxaline ring appear in the range of 128-153 ppm. The carbons directly attached to nitrogen (C-2 and C-3) and the bridgehead carbons (C-4a and C-8a) are found further downfield.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) is observed at 62.47 ppm, and the terminal methyl carbon (-OCH₂CH₃) is seen at 14.25 ppm.[2]

-

Methyl Substituent: The carbon of the methyl group attached to C-3 appears at 23.64 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.

Experimental Protocol:

-

Technique: Electron Ionization (EI)

-

Ionization Energy: 70 eV

Data Summary:

| m/z | Interpretation |

|---|---|

| 216 | M⁺ (Molecular Ion) |

| 187 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 172 | [M - OCH₂CH₃]⁺ |

| 144 | [M - COOC₂H₅]⁺ (Base Peak) |

| 102 | Fragmentation of quinoxaline ring |

Source: Data adapted from scientific literature and spectral databases.[2][3]

Fragmentation Analysis: The fragmentation pattern is key to confirming the structure. The molecular ion (M⁺) peak is observed at m/z 216, consistent with the molecular formula C₁₂H₁₂N₂O₂.[3]

Figure 2. Proposed MS fragmentation pathway.

-

Base Peak (m/z 144): The most abundant fragment is observed at m/z 144. This corresponds to the loss of the entire ethyl carboxylate group (•COOC₂H₅), resulting in a stable 3-methylquinoxalinyl cation. This is a characteristic fragmentation for this type of compound.[2]

-

Fragment at m/z 172: A significant peak at m/z 172 corresponds to the loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.[2]

-

Other Fragments: The peak at m/z 187 can be attributed to the loss of an ethyl radical (•C₂H₅). The fragment at m/z 102 indicates the subsequent breakdown of the quinoxaline ring structure.

Integrated Spectroscopic Analysis and Conclusion

The combined data from ¹H NMR, ¹³C NMR, and Mass Spectrometry provide a self-validating and unambiguous confirmation of the structure of this compound.

-

NMR data precisely map the proton and carbon skeleton. The distinct signals for the aromatic protons, the ethyl ester group, and the methyl substituent on the quinoxaline ring are all consistent with the proposed structure.

-

MS data confirm the molecular weight (216.24 g/mol ) and reveal a logical fragmentation pattern, with the loss of the ethyl carboxylate group forming the stable base peak.[3]

This guide has detailed the key spectroscopic features of this compound. The provided data, protocols, and interpretations serve as an authoritative resource for scientists, ensuring confidence in the identity and purity of this important chemical entity in their research and development endeavors.

References

-

SpectraBase. (2026). This compound. Wiley-VCH GmbH. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

El-Sayed, M. A. A., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Scientific Reports, 12(1), 1-21. [Link]

Sources

Deconstructing the Signature: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 3-methylquinoxaline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylquinoxaline-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoxaline scaffold, it forms the core of various structures with diverse biological activities. Understanding its intrinsic chemical properties is paramount for its identification, characterization, and the development of new molecular entities. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering profound insights into the molecule's structure through its unique fragmentation signature.

This technical guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond a mere listing of spectral data. It delves into the mechanistic underpinnings of the fragmentation pathways, explaining the causal logic behind the formation of key fragment ions. By integrating established principles of mass spectrometry with specific experimental data, this guide aims to equip researchers with the expertise to confidently identify and characterize this molecule and its analogues.

Molecular Structure and Ionization

This compound possesses a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol [1]. The structure features a bicyclic quinoxaline core, substituted with a methyl group at the 3-position and an ethyl carboxylate group at the 2-position.

Upon introduction into an electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged radical ion known as the molecular ion (M•+). Due to the presence of aromatic rings and heteroatoms, the molecular ion of this compound is sufficiently stable to be observed in the mass spectrum.

Molecular Ion (M•+) : m/z 216[2]

The observation of a strong molecular ion peak is characteristic of aromatic and heterocyclic compounds, providing immediate confirmation of the compound's molecular weight[3].

Core Fragmentation Pathways under Electron Ionization

The energetically unstable molecular ion undergoes a series of predictable fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule's structure. The experimentally observed 70 eV EI mass spectrum of this compound shows significant peaks at m/z 216 (M•+), 187, 172, 144 (base peak), and 102[2]. The formation of these key fragments can be rationalized through established mechanistic principles of mass spectrometry, primarily involving the ester functional group and the stability of the quinoxaline ring system.

Below is a detailed analysis of the major fragmentation pathways.

Pathway 1: α-Cleavage and the Formation of the [M-29]+ Ion

A common fragmentation route for esters is the cleavage of the C-O bond of the alkoxy group. However, a more prominent initial fragmentation for ethyl esters is often the loss of the ethyl radical (•CH2CH3) through α-cleavage adjacent to the carbonyl group.

-

[M - 29]•+ Ion (m/z 187): The molecular ion at m/z 216 readily loses an ethyl radical (mass 29 u) to form the acylium ion at m/z 187. This is a charge site-initiated fragmentation, driven by the stability of the resulting acylium ion.

M•+ (m/z 216) → [M - C2H5]•+ (m/z 187) + •C2H5

This fragment at m/z 187 represents the quinoxaline-2-carbonyl cation with a methyl group at the 3-position.

Pathway 2: Loss of the Ethoxy Radical and Formation of the [M-45]+ Ion

Another characteristic fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH2CH3).

-

[M - 45]•+ Ion (m/z 171 - leading to m/z 144): While not explicitly listed as a major standalone peak in the provided data, the loss of the ethoxy radical (mass 45 u) to form an ion at m/z 171 is a logical step. This ion can then undergo further fragmentation. However, a more direct and significant pathway leads to the base peak at m/z 144.

Pathway 3: The Base Peak - Formation of the [M-72]•+ Ion (m/z 144)

The most abundant ion in the spectrum, the base peak, is observed at m/z 144. This corresponds to a loss of 72 u from the molecular ion. This neutral loss can be attributed to the elimination of ethyl formate (HCOOC2H5). This type of rearrangement is less common than simple cleavages but can be a significant pathway.

A more plausible and dominant pathway to the m/z 144 ion involves a two-step process originating from the m/z 187 fragment:

-

Formation of the m/z 187 ion: As described in Pathway 1, the initial loss of an ethyl radical from the molecular ion yields the acylium ion at m/z 187.

-

Decarbonylation: This acylium ion (m/z 187) then loses a molecule of carbon monoxide (CO, mass 28 u) to form the highly stable 3-methylquinoxalin-2-yl cation at m/z 159. This is a common fragmentation for acylium ions. [m/z 187] → [m/z 159] + CO

-

Rearrangement and Loss of a Methyl Radical: It is more likely that the base peak at m/z 144 arises from the loss of carbon dioxide (CO2, 44u) from an intermediate, or through a more complex rearrangement.

Let's re-examine the data: M+ at 216, fragments at 187, 172, 144 (base), 102.

-

216 -> 187: Loss of C2H5 (29 u). This is the ethyl radical from the ester.

-

187 -> 144: This step is not immediately obvious. It would be a loss of 43 u (C2H3O or C3H7).

-

216 -> 172: Loss of C2H4O (44 u). This could be the loss of acetaldehyde via a McLafferty-type rearrangement, but the structure does not have a gamma-hydrogen on a saturated carbon chain. A more likely loss is that of CO2 (44 u) from a rearranged ion.

-

216 -> 144: Loss of 72 u (C3H4O2). This corresponds to the loss of the entire ethyl carboxylate group with a hydrogen transfer.

Let's consider the most logical pathway to the base peak at m/z 144. It likely represents the 3-methylquinoxaline cation radical. M•+ (m/z 216) → [C9H7N2]+• (m/z 144) + C3H5O2• This involves the cleavage of the bond between the quinoxaline ring and the carboxylate group, with a hydrogen rearrangement.

Pathway 4: Formation of the [M-102]•+ Ion (m/z 102)

The fragment at m/z 102 is likely due to the fragmentation of the quinoxaline ring itself. After the initial fragmentations, the resulting quinoxaline core can undergo cleavage. A common fragmentation for quinoline and quinoxaline systems is the loss of HCN (27 u)[4].

Starting from the m/z 144 ion (3-methylquinoxaline cation radical), a loss of HCN is not immediately apparent. Let's consider the fragmentation of the quinoxaline ring system itself. The ion at m/z 102 could correspond to a benzonitrile-type fragment radical ion.

Summary of Fragmentation Data

| m/z | Proposed Identity | Neutral Loss | Pathway Description |

| 216 | Molecular Ion (M•+) | - | Intact molecule with one electron removed. |

| 187 | [M - C2H5]•+ | •C2H5 (29 u) | α-cleavage of the ethyl group from the ester. |

| 172 | [M - CO2]•+ | CO2 (44 u) | Likely loss of carbon dioxide after rearrangement. |

| 144 | [3-Methylquinoxaline]•+ | •COOC2H5 (73 u) | Base Peak. Loss of the entire ethyl carboxylate radical. |

| 102 | [C7H4N]•+ | C2H3N from m/z 144 | Fragmentation of the quinoxaline ring, possibly loss of HCN and CH3 radical. |

Visualizing the Fragmentation Pathways

To better illustrate the proposed fragmentation mechanisms, the following diagrams are provided in Graphviz DOT language.

Caption: Pathway 1: Formation of the m/z 187 ion.

Caption: Pathway 2: Formation of the Base Peak at m/z 144.

Experimental Protocol: Acquiring the Mass Spectrum

The following provides a generalized, yet detailed, methodology for acquiring the electron ionization mass spectrum of this compound.

Objective: To obtain a reproducible 70 eV electron ionization mass spectrum for structural elucidation and identification.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

Materials:

-

This compound sample

-

High-purity solvent (e.g., dichloromethane or ethyl acetate)

-

Helium carrier gas (UHP grade)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent.

-

Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.

-

-

Instrument Setup (GC-MS):

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: Set a solvent delay (e.g., 3-4 minutes) to prevent the solvent peak from saturating the detector.

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Start the data acquisition.

-

Monitor the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

-

Data Analysis:

-

Obtain the mass spectrum by selecting the chromatographic peak of interest.

-

Perform a background subtraction to obtain a clean spectrum.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with library data or the fragmentation pattern detailed in this guide for confirmation.

-

Conclusion

The fragmentation pattern of this compound under electron ionization is a distinctive signature governed by the interplay between the stable heterocyclic core and the reactive ester functionality. The key fragmentation pathways involve the initial formation of a stable molecular ion at m/z 216, followed by characteristic losses of radicals and neutral molecules from the ethyl carboxylate group, leading to the formation of a prominent acylium ion at m/z 187 and the stable base peak at m/z 144, which corresponds to the 3-methylquinoxaline radical cation. Further fragmentation of the quinoxaline ring system accounts for the lower mass ions observed in the spectrum.

A thorough understanding of these fragmentation mechanisms is not merely an academic exercise; it is a critical tool for the unambiguous identification of this compound in complex matrices, for quality control in synthetic processes, and for the structural elucidation of novel, related analogues in drug discovery and development pipelines.

References

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

This compound. SpectraBase. Available at: [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

-

common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC - NIH. Available at: [Link]

Sources

Solubility of Ethyl 3-methylquinoxaline-2-carboxylate in organic solvents

An In-depth Technical Guide

Topic: Solubility of Ethyl 3-methylquinoxaline-2-carboxylate in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterocyclic compound belonging to the quinoxaline class, a scaffold of significant interest in medicinal chemistry and materials science[1][2]. The utility of this compound in synthesis, purification, formulation, and biological screening is fundamentally governed by its solubility profile. Poor solubility can present significant hurdles in drug development, affecting bioavailability and process efficiency[1]. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in theoretical principles and practical experimental methodologies. We will explore its physicochemical properties, predict its behavior in a range of common organic solvents, and provide detailed protocols for its empirical solubility determination.

Introduction to Quinoxaline Solubility

The quinoxaline framework, a fusion of benzene and pyrazine rings, is a privileged structure in drug discovery, forming the core of various therapeutic agents[1][2]. However, the planar and aromatic nature of this scaffold often contributes to strong crystal lattice forces and limited solubility in both aqueous and organic media[1]. The solubility of any specific quinoxaline derivative is dictated by a complex interplay between its intrinsic properties (substituents, crystal energy) and the physicochemical characteristics of the solvent[1][3]. This compound features a nonpolar bicyclic aromatic core, a moderately nonpolar methyl group, and a polar ethyl ester functional group. This combination of moieties results in a molecule of intermediate polarity, suggesting a nuanced solubility profile that is highly dependent on the chosen solvent system. Understanding this profile is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating products with desired pharmacokinetic properties.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility.

| Property | Value | Source |

| CAS Number | 3885-38-9 | |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |

| Molecular Weight | 216.24 g/mol | |

| Melting Point | 70 - 72 °C | |

| Physical Form | Solid | [5] |

| Boiling Point | 315.3 ± 37.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by thermodynamics, primarily the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

The "Like Dissolves Like" Principle

The most reliable guiding principle in solubility prediction is "like dissolves like."[6][7]. This means that solutes tend to dissolve in solvents with similar polarity[8].

-

Polar Solvents: These solvents (e.g., water, ethanol, methanol) have large dipole moments and are effective at dissolving polar and ionic solutes through dipole-dipole interactions or hydrogen bonding.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker London dispersion forces, making them suitable for dissolving nonpolar solutes.

Molecular Structure Analysis

The structure of this compound contains distinct regions of differing polarity:

-

Quinoxaline Core: A bicyclic aromatic system that is predominantly nonpolar and hydrophobic.

-

Methyl Group (-CH₃): A nonpolar, hydrophobic substituent.

-

Ethyl Ester Group (-COOCH₂CH₃): A polar group. The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors, contributing to interactions with protic or polar solvents.

The presence of the polar ester group on the otherwise nonpolar quinoxaline scaffold suggests that the compound will exhibit limited solubility in highly nonpolar solvents like hexane and poor solubility in highly polar protic solvents like water, but will likely show good solubility in solvents of intermediate polarity.

Key Factors Influencing Solubility

Several factors can be manipulated to influence the solubility of a compound[9]:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature[7][10]. This is because the additional thermal energy helps overcome the crystal lattice energy of the solid solute and increases the kinetic energy of the solvent molecules[7].

-

Solvent Polarity: As discussed, matching the polarity of the solvent and solute is the most critical factor[8].

-

Crystal Lattice Energy: The stability of the crystal lattice of the solid must be overcome by solute-solvent interactions. A higher melting point often indicates a more stable crystal lattice, which can correlate with lower solubility. With a melting point of 70-72 °C, this compound has a moderately stable lattice.

Solubility Profile of this compound

While extensive quantitative data is not widely published, qualitative information and theoretical predictions provide a strong working profile.

Known Qualitative Solubility

The following table summarizes the reported qualitative solubility data for the target compound.

| Solvent | Solubility | Source |

| Chloroform (CHCl₃) | Soluble | [5] |

| Dichloromethane (DCM) | Soluble | [5] |

| Ethyl Acetate (EtOAc) | Soluble | [5] |

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility in a broader range of solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The polarity of the ester group is too dissimilar from these nonpolar solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | These solvents have sufficient polarity to interact with the ester group without the competing hydrogen bonding network of protic solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | Confirmed by qualitative data[5]. These solvents have an ideal polarity to solvate the entire molecule effectively. |

| Ethers | Diethyl Ether, THF | Moderate | These solvents are of intermediate polarity and can interact with the ester group, but their hydrocarbon content limits strong solvation. |

| Alcohols | Methanol, Ethanol | Moderate | The polar hydroxyl group can interact with the ester, but the nonpolar quinoxaline core may limit high solubility. |

| Polar Protic | Water | Insoluble | The large, nonpolar aromatic system dominates, making the molecule too hydrophobic to dissolve in water. |

Experimental Determination of Solubility

Empirical testing is essential to confirm predicted solubility and obtain quantitative data for process development.

Workflow for Qualitative Solubility Assessment

A rapid, systematic approach can be used to classify the compound's solubility, providing valuable information about its functional group characteristics[11][12]. This workflow helps in selecting appropriate solvents for reactions, chromatography, and crystallization.

Caption: A decision tree for the systematic qualitative determination of a compound's solubility.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound[13].

Objective: To determine the saturation concentration of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Chosen solvent (e.g., Ethyl Acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The excess is critical to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Constant temperature is crucial[9].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

Caption: Step-by-step workflow for the quantitative shake-flask solubility determination method.

Conclusion

This compound is a molecule of intermediate polarity, with its solubility profile being a critical determinant of its utility in research and development. It is readily soluble in chlorinated solvents and ethyl acetate, with predicted moderate solubility in polar aprotic solvents and alcohols, and poor solubility in both highly nonpolar and highly polar (aqueous) media[5]. While qualitative assessments provide initial guidance, the quantitative shake-flask method, coupled with a robust analytical technique like HPLC, is the gold standard for obtaining the precise data required for process optimization and formulation development[13][14]. A thorough understanding and empirical determination of this compound's solubility are indispensable for unlocking its full potential in scientific applications.

References

- Quinoxaline derivative - Solubility of Things. (n.d.).

- Navigating the Solubility Landscape of Quinoxaline Derivatives: A Technical Guide. (n.d.). Benchchem.

- This compound | 3885-38-9. (n.d.). Sigma-Aldrich.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- solubility experimental methods.pptx. (n.d.). Slideshare.

- CAS 3885-38-9 | this compound supply. (n.d.). Guidechem.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- This compound CAS#: 3885-38-9. (n.d.). ChemicalBook.

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (n.d.). PubMed.

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.

- Quinoxaline, its derivatives and applications: A State of the Art review. (n.d.). ReCIPP.

- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.).

- Factors Affecting Solubility. (n.d.). BYJU'S.

- What factors affect solubility? (2022, April 18). AAT Bioquest.

- 13.3: Factors Affecting Solubility. (2023, July 7). Chemistry LibreTexts.

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 3885-38-9 [m.chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. youtube.com [youtube.com]

- 14. solubility experimental methods.pptx [slideshare.net]

Initial Characterization of Novel Quinoxaline Derivatives: A Roadmap from Synthesis to Biological Insight

A Technical Guide for Drug Development Professionals

Preamble: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline nucleus, a fused heterocycle of benzene and pyrazine rings, represents what medicinal chemists refer to as a "privileged scaffold".[1] This is not a term of art, but a reflection of its remarkable versatility and consistent appearance in a wide array of biologically active compounds.[2] From approved drugs like the hepatitis C protease inhibitor Glecaprevir to numerous candidates in clinical trials, the quinoxaline moiety is a cornerstone of modern drug discovery.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects.[3][4][5]

This guide provides a comprehensive, experience-driven framework for the initial characterization of novel quinoxaline derivatives. It is designed for researchers at the front lines of drug discovery, moving beyond a simple checklist of procedures to explain the causality behind experimental choices. Our objective is to establish a robust, self-validating workflow that ensures the structural integrity, physicochemical properties, and preliminary biological potential of a newly synthesized compound are understood with confidence.

Synthesis and Purification: The Foundation of Characterization

A meaningful characterization is predicated on the purity of the analyte. The most prevalent and efficient method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[4][6] This reaction is versatile, allowing for a wide range of substituents on both precursors to generate diverse chemical libraries.

Workflow: From Reaction to Purified Compound

The journey from crude reaction mixture to a compound ready for analysis is critical.

Caption: Synthesis and Purification Workflow.

Protocol Justification: Column chromatography is the workhorse for purification.[7] The choice of solvent system (mobile phase) is empirically determined using Thin-Layer Chromatography (TLC) to achieve optimal separation between the desired product and any unreacted starting materials or byproducts. Each collected fraction is checked by TLC to ensure only the purest fractions are combined, a critical self-validating step.

Structural Elucidation: Confirming Molecular Identity

This phase answers the most fundamental question: "What did I make?" We employ a suite of spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[8]

-

¹H NMR (Proton NMR): This experiment identifies all unique proton environments in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent, non-equivalent protons. This allows for the mapping of the entire hydrogen framework.

-

¹³C NMR (Carbon NMR): This experiment identifies all unique carbon environments. It confirms the number of distinct carbon atoms and, with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can distinguish between CH₃, CH₂, CH, and quaternary carbons.

Causality: While ¹H NMR maps the protons, ¹³C NMR confirms the underlying carbon skeleton. Together, they provide a robust picture of the molecule's connectivity. For complex structures, 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to definitively assign connections between specific protons and carbons.[7]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.[7] High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a mass measurement with enough accuracy (typically <5 ppm) to predict a unique elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Protocol Justification: HRMS is a self-validating system. If the experimentally observed mass is within a very narrow tolerance (e.g., ±0.001 Da) of the calculated mass for the proposed structure, it provides extremely high confidence in the elemental composition.

Infrared (IR) & UV-Visible Spectroscopy

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[8] For a quinoxaline derivative, one would look for C=N stretches in the 1620-1550 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹. The presence or absence of other key peaks (e.g., a C=O stretch for an amide derivative) confirms the success of specific synthetic modifications.

-

UV-Visible Spectroscopy: This technique provides information about the electronic conjugation within the molecule. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore system. While less specific for structure elucidation than NMR, it is a valuable fingerprinting technique and is essential for quantitative analysis (e.g., using the Beer-Lambert law).

Data Summary Table (Hypothetical Novel Derivative: QX-101)

| Technique | Parameter | Observed Data for QX-101 | Interpretation |

| ¹H NMR | Chemical Shifts (δ) | 8.1-7.7 ppm (m, 4H), 4.2 ppm (s, 3H) | Aromatic protons on the quinoxaline core and a methoxy group. |

| ¹³C NMR | Chemical Shifts (δ) | 165, 142, 141, 130, 129, 52 ppm | Carbons of the quinoxaline core and the methoxy group. |

| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 215.0815, Found: 215.0811 | Confirms molecular formula C₁₂H₁₀N₂O₂. |

| FT-IR | Wavenumber (cm⁻¹) | 3050, 1720 (C=O), 1580 (C=N), 1250 (C-O) | Confirms aromatic C-H, ester carbonyl, C=N, and ether linkages. |

| UV-Vis | λ_max | 254 nm, 315 nm | Characteristic absorbance of the substituted quinoxaline chromophore. |

Physicochemical Profiling: Defining Drug-Like Properties

Once the structure is confirmed, we must characterize the compound's physical properties. These parameters are critical predictors of its behavior in biological systems and its suitability for further development.

-

Melting Point (MP): A sharp, narrow melting point range is a classic indicator of high purity. Broad ranges often suggest the presence of impurities.

-

Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the definitive technique for quantifying purity.[7][9] A sample is run using a standardized method (e.g., reverse-phase C18 column with a water/acetonitrile gradient), and the area of the main peak is compared to the total area of all peaks detected. For drug discovery, a purity of >95% is typically required for biological screening.

-

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It heavily influences solubility, permeability across cell membranes, and metabolic stability. A logP value between 1 and 3 is often considered optimal for oral bioavailability. This can be estimated computationally or determined experimentally using methods like the shake-flask method or reverse-phase HPLC.[9]

Preliminary Biological Screening: Assessing Functional Activity

With a pure, structurally confirmed compound, we can begin to probe its biological activity. The choice of assays should be guided by the known pharmacology of the quinoxaline class.[4] Anticancer and antimicrobial screens are common starting points.

Hypothetical Mechanism: Kinase Inhibition

Many quinoxaline derivatives function as kinase inhibitors, competing with ATP to block downstream signaling pathways that drive cell proliferation.

Caption: Hypothetical kinase inhibition pathway.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a foundational colorimetric assay to determine a compound's effect on cancer cell viability.[10]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the novel quinoxaline derivative (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the old medium with the compound-containing medium. Include "vehicle control" (e.g., 0.1% DMSO) and "no treatment" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Trustworthiness: The inclusion of vehicle controls is essential to ensure that the solvent used to dissolve the compound does not have its own cytotoxic effects. This validates that the observed activity is due to the quinoxaline derivative itself.

Antibacterial Susceptibility Test (Agar Disk Diffusion)

This classic method provides a qualitative assessment of antibacterial activity.[10]

Protocol:

-

Inoculation: Prepare a lawn of bacteria (e.g., E. coli, S. aureus) on a Mueller-Hinton agar plate by evenly swabbing a bacterial suspension of a standardized turbidity (e.g., 0.5 McFarland standard).

-

Disk Application: Impregnate sterile paper disks with a known concentration of the novel quinoxaline derivative. Place the disks onto the agar surface.

-

Controls: Use a disk with the solvent (vehicle control) and a disk with a known antibiotic (positive control, e.g., ampicillin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the "zone of inhibition" around each disk, which is the clear area where bacterial growth has been prevented.

Causality: A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound. The positive control validates the assay's ability to detect antibacterial activity, while the vehicle control confirms the solvent has no effect.

Conclusion

The initial characterization of a novel quinoxaline derivative is a systematic and multi-faceted process. It requires a logical progression from synthesis and purification to rigorous structural elucidation, physicochemical profiling, and finally, preliminary biological assessment. Each step is a validation of the last and a foundation for the next. By following this comprehensive roadmap, researchers can build a robust data package that establishes the identity, purity, and potential of a new chemical entity, paving the way for its journey through the drug discovery pipeline.

References

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

Rawat, P., & Kumar, A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(16), 4983.

-

Al-Ostath, A. I., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20.

-

Hangzhou MolCore BioPharmatech Co.,Ltd. (n.d.). The Power of Quinoxaline: A Versatile Building Block in Chemical Synthesis. MolCore.

-

World Journal of Pharmaceutical Research. (2024). Synthesis and biological activity of quinoxaline derivatives. WJPR.

-

Lorica, M. A., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design, 77(4), 255-267.

-

Singh, V., & S, S. (2023). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Creative Research Thoughts, 11(1).

-

Al-Suwaidan, I. A., et al. (2021). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 26(16), 4895.

-

Kumar, N., et al. (2021). Synthetic Investigations on Medicinally Important Quinoxaline Scaffold: A Mini Review. Letters in Organic Chemistry, 18(11), 867-879.

-

ResearchGate. (n.d.). Pharmacological activities displayed by quinoxaline-based molecules.

-

Asadov, K. S., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(14), 5556.

-

Imai, S., & Harada, Y. (2017). Protein Reporter Bioassay Systems for the Phenotypic Screening of Candidate Drugs: A Mouse Platform for Anti-Aging Drug Screening. International Journal of Molecular Sciences, 18(11), 2465.

-

Patsnap. (2024). What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap Synapse.

-

Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Journal of Medical and Clinical Research.

-

Celtarys Research. (2024). Biochemical assays in drug discovery and development.

-

Lyman, W. J., et al. (1990). Handbook for estimating physicochemical properties of organic compounds. Semantic Scholar.

-

Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Organic and Inorganic Chemistry.

-

Ràfols, C. (2018). Chromatographic Approaches for Physicochemical Characterization of Compounds. IntechOpen.

-

Dias, D. A., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules, 23(8), 2047.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. article.sapub.org [article.sapub.org]

- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. rroij.com [rroij.com]

- 9. openaccessebooks.com [openaccessebooks.com]

- 10. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of quinoxaline synthesis

An In-depth Technical Guide to the Discovery and Synthesis of Quinoxalines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a privileged heterocyclic system, is of paramount importance in medicinal chemistry and materials science due to its wide spectrum of biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of the discovery and historical evolution of quinoxaline synthesis. It delves into the mechanistic underpinnings of classical and modern synthetic methodologies, offering field-proven insights and detailed experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of described protocols. This guide aims to serve as an authoritative resource for researchers and professionals in drug development, facilitating a deeper understanding and application of quinoxaline chemistry.

PART 1: A Journey Through Time: The Discovery and Evolution of Quinoxaline Synthesis

The genesis of quinoxaline chemistry dates back to 1884, when German chemists Wilhelm Körner and O. Hinsberg independently reported the first synthesis of a quinoxaline derivative.[1][2][3] Their pioneering work involved the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, a reaction that has since become the cornerstone of quinoxaline synthesis.[1][2] This classical method, often referred to as the Hinsberg-Körner synthesis, proved to be a robust and versatile route to a wide array of quinoxaline derivatives.[2]

The fundamental reaction involves the cyclocondensation of an aromatic o-diamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, typically under acidic conditions or in a suitable solvent.[4] The simplicity and efficiency of this method have led to its widespread use and numerous modifications over the past century.[5]

As the field of medicinal chemistry burgeoned, the significance of the quinoxaline moiety became increasingly apparent. Quinoxaline derivatives were found to exhibit a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3][6] This spurred further research into the development of novel and more efficient synthetic routes. The mid-20th century saw the exploration of various catalysts and reaction conditions to improve yields and expand the substrate scope of the classical synthesis.

The late 20th and early 21st centuries have witnessed a paradigm shift towards greener and more sustainable synthetic methodologies. This has led to the advent of microwave-assisted synthesis, the use of recyclable catalysts, and one-pot multicomponent reactions for the construction of the quinoxaline ring system.[1][5] These modern techniques offer significant advantages over traditional methods, including shorter reaction times, higher yields, and milder reaction conditions.[5]

PART 2: SCIENTIFIC INTEGRITY & LOGIC: Core Synthetic Strategies

The Classical Condensation: A Timeless Approach

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds remains the most fundamental and widely employed method for synthesizing quinoxalines.[4] The reaction proceeds through a straightforward mechanism involving nucleophilic attack of the diamine on the dicarbonyl compound, followed by cyclization and dehydration.

Mechanism:

-

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks a carbonyl carbon of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate.

-

Dehydration & Imine Formation: The hemiaminal undergoes dehydration to form an imine intermediate.

-

Intramolecular Cyclization: The second amino group of the diamine then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to a dihydropyrazine intermediate.

-

Aromatization: The dihydropyrazine intermediate subsequently undergoes oxidation (often aerial) to yield the stable aromatic quinoxaline ring.

Caption: The classical condensation pathway to quinoxalines.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol details a classic and reliable synthesis of a representative quinoxaline.

-

Materials:

-

o-Phenylenediamine (1.08 g, 10 mmol)

-

Benzil (2.10 g, 10 mmol)

-

Ethanol (20 mL)

-

-

Procedure:

-

In a 50 mL round-bottom flask, dissolve 1.08 g of o-phenylenediamine in 10 mL of ethanol with gentle warming.

-

In a separate beaker, dissolve 2.10 g of benzil in 10 mL of warm ethanol.

-

Add the benzil solution to the o-phenylenediamine solution with stirring.

-

Heat the reaction mixture on a water bath for 30 minutes.[7]

-

Allow the mixture to cool to room temperature. The product will crystallize out of the solution.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as pale yellow needles.

-

-

Self-Validation: The formation of a crystalline solid is a primary indicator of a successful reaction. The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).

Modern Methodologies: Expanding the Synthetic Toolbox

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[8] In quinoxaline synthesis, microwave-assisted procedures can reduce reaction times from hours to minutes, often with improved yields.[8]

Caption: A typical workflow for microwave-assisted quinoxaline synthesis.